molecular formula C26H33ClN2O2 B13864660 CI4AS-1; CL4AS1

CI4AS-1; CL4AS1

Cat. No.: B13864660
M. Wt: 441.0 g/mol
InChI Key: CTVXDPDUOKQBKZ-BLIBDJTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CI4AS-1 involves multiple steps, including the formation of the core steroidal structure followed by functional group modifications. The key steps typically involve:

    Formation of the steroidal backbone: This is achieved through a series of cyclization reactions.

    Functional group modifications: Introduction of the chlorophenyl group and other functional groups through substitution reactions.

Industrial Production Methods

Industrial production of CI4AS-1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch synthesis: Using large reactors to carry out the cyclization and substitution reactions.

    Purification: Employing techniques such as recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

CI4AS-1 undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Introduction of various functional groups such as chlorophenyl.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation agents like thionyl chloride and chlorinating agents are used.

Major Products Formed

The major products formed from these reactions include various derivatives of CI4AS-1 with modified functional groups, which can be used for further research and applications.

Scientific Research Applications

CI4AS-1 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying steroidal androgen receptor agonists.

    Biology: Investigated for its role in modulating androgen receptor activity and its effects on gene expression.

    Medicine: Potential therapeutic applications in conditions related to androgen receptor activity, such as prostate cancer.

    Industry: Utilized in the development of new androgen receptor modulators and inhibitors.

Comparison with Similar Compounds

Similar Compounds

    5α-Dihydrotestosterone (DHT): The natural ligand for androgen receptors.

    Flutamide: A non-steroidal antiandrogen used in the treatment of prostate cancer.

    Bicalutamide: Another non-steroidal antiandrogen with similar applications.

Uniqueness

CI4AS-1 is unique due to its potent activity as a steroidal androgen receptor agonist and its dual role in both activating and repressing specific gene promoters. Its ability to inhibit 5α-reductase types I and II further distinguishes it from other androgen receptor modulators .

Properties

Molecular Formula

C26H33ClN2O2

Molecular Weight

441.0 g/mol

IUPAC Name

(1S,3aS,3bS,9aR,9bS,11aR)-N-(2-chlorophenyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide

InChI

InChI=1S/C26H33ClN2O2/c1-25-14-12-18-16(8-11-22-26(18,2)15-13-23(30)29(22)3)17(25)9-10-19(25)24(31)28-21-7-5-4-6-20(21)27/h4-7,13,15-19,22H,8-12,14H2,1-3H3,(H,28,31)/t16-,17-,18-,19+,22?,25+,26+/m0/s1

InChI Key

CTVXDPDUOKQBKZ-BLIBDJTASA-N

Isomeric SMILES

C[C@@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=CC=CC=C4Cl)CCC5[C@@]3(C=CC(=O)N5C)C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC4=CC=CC=C4Cl)CCC5C3(C=CC(=O)N5C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.